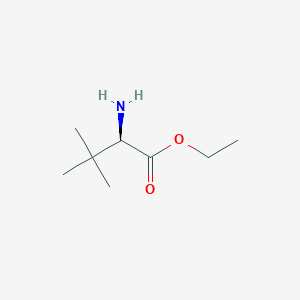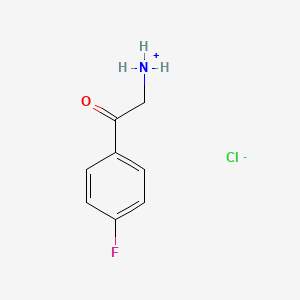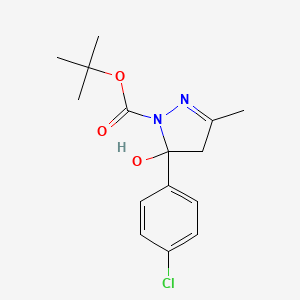![molecular formula C8H16ClNO B12458768 3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride](/img/structure/B12458768.png)
3-Aza-3-(3-hydroxypropyl)bicyclo[3.1.0]hexane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride is a compound that belongs to the class of azabicyclohexane derivatives. These compounds are known for their unique bicyclic structure, which consists of a nitrogen atom incorporated into a three-membered ring fused to a six-membered ring. This structural motif is often found in biologically active molecules and is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride typically involves the cyclopropanation of alkenes with nitrogen-containing precursors. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is performed under mild conditions and provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed cyclopropanation mentioned above. These methods are optimized for high yield and purity, making them suitable for large-scale production. The use of transition metal catalysts and readily available starting materials ensures the efficiency and cost-effectiveness of the industrial synthesis.
化学反应分析
Types of Reactions
3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, alcohols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and for its interactions with biological macromolecules.
Industry: The compound is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-{3-azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors, thereby influencing biochemical pathways and physiological processes .
相似化合物的比较
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A parent compound with similar structural features but lacking the propanol moiety.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A derivative with additional methyl groups, which may alter its chemical and biological properties.
Uniqueness
3-{3-Azabicyclo[3.1.0]hexan-3-yl}propan-1-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propanol group enhances its solubility and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.
属性
分子式 |
C8H16ClNO |
|---|---|
分子量 |
177.67 g/mol |
IUPAC 名称 |
3-(3-azabicyclo[3.1.0]hexan-3-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-3-1-2-9-5-7-4-8(7)6-9;/h7-8,10H,1-6H2;1H |
InChI 键 |
ZGFLIEKPEVWJHG-UHFFFAOYSA-N |
规范 SMILES |
C1C2C1CN(C2)CCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-{[(3-methylbutanoyl)carbamothioyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12458691.png)
![N-(2,3-dimethylphenyl)-2-{3-[4-methyl-3-(propanoylamino)phenyl]-6-oxopyridazin-1(6H)-yl}propanamide](/img/structure/B12458699.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12458702.png)
![2-({[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12458703.png)
![3-[(4-chlorobenzyl)sulfanyl]-4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B12458708.png)


![5-(Cyclohexen-1-yl)-3-[(4-methoxycyclohexyl)-(4-methylcyclohexanecarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B12458724.png)


![N-(4-fluorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-purin-6-amine](/img/structure/B12458761.png)
![N-[3-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12458764.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12458766.png)

